N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 892274-78-1
VCID: VC11895027
InChI: InChI=1S/C24H20ClN3O4/c1-32-19-9-4-16(5-10-19)14-28-23(30)20-11-6-17(12-21(20)27-24(28)31)22(29)26-13-15-2-7-18(25)8-3-15/h2-12H,13-14H2,1H3,(H,26,29)(H,27,31)
SMILES: COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O
Molecular Formula: C24H20ClN3O4
Molecular Weight: 449.9 g/mol

N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS No.: 892274-78-1

Cat. No.: VC11895027

Molecular Formula: C24H20ClN3O4

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 892274-78-1

Specification

CAS No. 892274-78-1
Molecular Formula C24H20ClN3O4
Molecular Weight 449.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C24H20ClN3O4/c1-32-19-9-4-16(5-10-19)14-28-23(30)20-11-6-17(12-21(20)27-24(28)31)22(29)26-13-15-2-7-18(25)8-3-15/h2-12H,13-14H2,1H3,(H,26,29)(H,27,31)
Standard InChI Key PGOJNIOZEGGQFI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O

Introduction

Synthesis

The synthesis of N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step reactions starting from quinazoline precursors. Although specific procedures for this compound are not directly available in the provided results, similar compounds are synthesized via:

  • Preparation of Quinazoline Core:

    • Starting materials such as anthranilic acid derivatives undergo cyclization with formamide or related reagents to form the quinazoline scaffold.

  • Functionalization:

    • Substitution reactions introduce the chlorophenyl and methoxyphenyl groups using reagents like benzyl halides under basic conditions (e.g., potassium carbonate in acetone).

  • Amidation:

    • The carboxylic acid group is activated (e.g., using carbodiimides) to facilitate amide bond formation with appropriate amines.

These steps are confirmed using spectroscopic techniques such as IR (for C=O stretching), NMR (for aromatic proton shifts), and mass spectrometry.

Potential Applications:

Quinazoline derivatives are known for their diverse pharmacological activities. The functional groups present in this compound suggest it may exhibit:

  • Anticancer Activity:

    • Quinazoline-based molecules often target receptor tyrosine kinases involved in cancer progression.

    • Substituents like methoxyphenyl enhance binding affinity to hydrophobic pockets in enzymes.

  • Antimicrobial Properties:

    • The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups can modulate interactions with microbial enzymes.

  • Anti-inflammatory Effects:

    • Quinazolines have shown inhibition of inflammatory mediators like 5-lipoxygenase.

Supporting Evidence:

While direct studies on this specific compound are unavailable within the provided data, related quinazoline derivatives have demonstrated promising results:

  • Anticancer IC50 values below 10 µM against breast cancer cell lines (e.g., MCF7) .

  • Molecular docking studies reveal favorable binding to active sites of key enzymes .

Spectroscopic Characterization

The identification and confirmation of this compound rely on advanced analytical techniques:

  • Infrared Spectroscopy (IR):

    • Peaks for amide N-H stretching (~3300 cm⁻¹) and carbonyl C=O stretching (~1680 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • Proton NMR (1^1H-NMR): Signals for aromatic protons (~7–8 ppm), methylene protons (~4–5 ppm).

    • Carbon NMR (13^{13}C-NMR): Distinct peaks for carbonyl carbons (~170 ppm) and aromatic carbons (~120–150 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with m/z=411m/z = 411 ([M+H]⁺).

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